molecular formula C10H8F3NO5 B2487629 2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid CAS No. 1291500-95-2

2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid

Cat. No. B2487629
CAS RN: 1291500-95-2
M. Wt: 279.171
InChI Key: JMJQRQZWBLTWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid is a chemical compound with the molecular formula C10H8F3NO5 . It has a molecular weight of 279.17 .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid consists of a benzoic acid core with a hydroxy group at the 2 position and a carbonyl-amino group at the 5 position . The carbonyl-amino group is further substituted with a trifluoroethoxy group .

Scientific Research Applications

Pharmaceutical Research

In the realm of pharmaceuticals, this compound serves as a crucial building block. Its unique chemical structure and functional groups make it valuable for synthesizing innovative pharmaceutical compounds. Researchers leverage its reactivity to develop targeted therapies addressing a wide range of health conditions .

Agrochemical Development

2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid plays a pivotal role in agrochemical research. It contributes to the creation of advanced crop protection agents. Its distinct properties make it an asset for enhancing agricultural productivity and sustainability .

Vascular Ion Channel Modulation

The synthesis of the 3’-ferulic ester derivative of quercetin, specifically 2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate, involves this compound. Researchers have assessed its vascular ion channel modulatory activity both in silico and in vitro, highlighting its potential impact on cardiovascular health .

Other Potential Applications

While the above fields showcase its primary applications, 2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid may find use in other areas such as materials science, organic synthesis, and chemical biology. Its versatility continues to inspire scientific exploration and innovation .

properties

IUPAC Name

2-hydroxy-5-(2,2,2-trifluoroethoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO5/c11-10(12,13)4-19-9(18)14-5-1-2-7(15)6(3-5)8(16)17/h1-3,15H,4H2,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJQRQZWBLTWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)OCC(F)(F)F)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid

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